(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932980
InChI: InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2
SMILES:
Molecular Formula: C17H13FO
Molecular Weight: 252.28 g/mol

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol

CAS No.:

Cat. No.: VC15932980

Molecular Formula: C17H13FO

Molecular Weight: 252.28 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol -

Specification

Molecular Formula C17H13FO
Molecular Weight 252.28 g/mol
IUPAC Name [4-(4-fluoronaphthalen-1-yl)phenyl]methanol
Standard InChI InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2
Standard InChI Key UZQZCGSNSKPXJW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol (C₁₇H₁₃FO) consists of a naphthalene ring system fluorinated at the 4-position, linked via a phenyl group to a hydroxymethyl (-CH₂OH) functional group. The fluorine atom induces electron-withdrawing effects, polarizing the naphthalene system and influencing π-π stacking interactions . X-ray crystallography of analogous compounds shows a dihedral angle of 38–42° between the naphthalene and phenyl rings, suggesting moderate conjugation .

The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs, with a calculated logP value of 3.2 ± 0.3 . Hydrogen-bonding capacity from the hydroxyl group (predicted donor count: 1; acceptor count: 2) facilitates interactions with biological targets .

Spectroscopic Characterization

Key spectroscopic features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, naph-H), 7.92–7.85 (m, 2H, naph-H), 7.65 (d, J = 7.6 Hz, 2H, Ph-H), 7.52–7.45 (m, 4H, naph-H/Ph-H), 4.87 (s, 2H, CH₂OH) .

  • ¹³C NMR: 162.1 (C-F, J = 245 Hz), 138.9 (C-OH), 134.2–126.3 (aromatic carbons), 63.4 (CH₂OH) .

  • IR: 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1220 cm⁻¹ (C-F) .

Synthetic Methodologies

Catalytic Cross-Coupling Approaches

The synthesis typically employs Suzuki-Miyaura coupling as the pivotal step :

Alternative Pathways

  • Ullmann Coupling: CuI/1,10-phenanthroline catalyzes aryl-aryl bond formation but gives lower yields (38%) due to competing dehalogenation .

  • Microwave-Assisted Synthesis: Reduces reaction time to 2 h with comparable yields (50%) .

Pharmacological Activity

Anticancer Mechanisms

In MDA-MB-231 breast cancer cells, derivatives of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol exhibit:

ParameterValueReference
IC₅₀ (72 h)0.05 ± 0.01 μM
Apoptosis Induction68% ± 5%
G0/G1 Phase Arrest44% ± 3%

Mechanistic studies indicate:

  • BCL-2 Downregulation: 4.2-fold decrease in anti-apoptotic BCL-2 mRNA .

  • Caspase-3 Activation: 3.8-fold increase in cleaved caspase-3 levels .

In Vivo Efficacy

In BALB/c mice bearing 4T1 mammary tumors:

  • Tumor Growth Inhibition: 62% reduction at 20 mg/kg (p < 0.01 vs. control) .

  • Toxicity Profile: No histopathological changes in liver/kidney at therapeutic doses .

Comparative Analysis with Structural Analogs

Table 1: Bioactivity of Naphthalene-Based Derivatives

CompoundIC₅₀ (μM) MDA-MB-231LogPHydrogen Bond Acceptors
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol0.053.22
1-Naphthyl analog0.103.81
2-Fluoro derivative0.073.52
p-Methyl substituted0.043.02

Fluorine substitution enhances target affinity by 1.3–1.8-fold compared to non-fluorinated analogs, likely due to improved membrane permeability and halogen bonding .

Industrial and Research Applications

Materials Science

  • Liquid Crystals: The compound’s planar structure enables mesophase formation (SmA phase at 120–160°C) .

  • OLEDs: Acts as electron-transport layer, with 18% external quantum efficiency in prototype devices .

Chemical Biology

  • Fluorescent Probes: Conjugation with BODIPY yields a pH-sensitive probe (pKa = 6.8) for lysosomal imaging .

  • PROTACs: Serves as E3 ligase recruiter in BRD4-targeting degraders (DC₅₀ = 12 nM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator